molecular formula C18H22N4O5S B452163 ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B452163
M. Wt: 406.5g/mol
InChI Key: HHULJJQVWFJLMA-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Thiophene Ring: This can be synthesized via a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Coupling of the Pyrazole and Thiophene Rings: This step involves the formation of an amide bond between the pyrazole and thiophene rings, typically using a coupling reagent such as EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: Amino derivative.

    Hydrolysis of Ester Group: Carboxylic acid derivative.

    Substitution of Nitro Group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used to study the effects of specific functional groups on biological activity, providing insights into structure-activity relationships.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester and amide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[2-(4-amino-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The unique combination of a nitro group, pyrazole ring, and thiophene ring in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5g/mol

IUPAC Name

ethyl 2-[2-(4-nitropyrazol-1-yl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H22N4O5S/c1-3-27-18(24)15-13-7-5-4-6-8-14(13)28-17(15)20-16(23)11(2)21-10-12(9-19-21)22(25)26/h9-11H,3-8H2,1-2H3,(H,20,23)

InChI Key

HHULJJQVWFJLMA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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